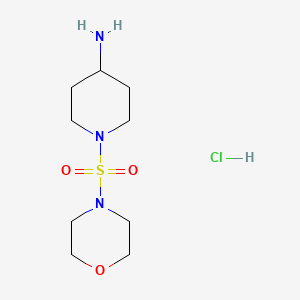![molecular formula C14H16N2 B1525838 Etil({[3-(piridin-4-il)fenil]metil})amina CAS No. 1250627-32-7](/img/structure/B1525838.png)
Etil({[3-(piridin-4-il)fenil]metil})amina
Descripción general
Descripción
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Etil({[3-(piridin-4-il)fenil]metil})amina es un intermedio clave en la síntesis de varios compuestos heterocíclicos, particularmente 1H-Pirazolo[3,4-b]piridinas . Estos compuestos son estructuralmente similares a las bases púricas como la adenina y la guanina, lo que los hace significativos en química medicinal debido a sus potenciales actividades biológicas.
Agentes antimicrobianos
La investigación ha indicado que los derivados de este compuesto han mostrado resultados prometedores como agentes antimicrobianos . La presencia del grupo piridinilo contribuye a la capacidad del compuesto para interactuar con las membranas celulares bacterianas, lo que lleva a posibles aplicaciones en la lucha contra las infecciones bacterianas.
Investigación anticancerígena
Los compuestos que contienen el grupo piridinilo, como this compound, se están explorando por sus propiedades anticancerígenas . Se pueden utilizar para sintetizar sales de piridinio, que han mostrado actividad contra diversas líneas celulares cancerosas.
Actividad antimalárica
El grupo piridinilo también es una característica común en compuestos con actividad antimalárica . Los investigadores están investigando el potencial de los derivados de this compound como nuevos agentes terapéuticos contra la malaria.
Inhibición de la colinesterasa
Este compuesto está siendo estudiado por su capacidad para inhibir la colinesterasa, una enzima que descompone la acetilcolina . Los inhibidores de la colinesterasa son importantes en el tratamiento de la enfermedad de Alzheimer y otras afecciones relacionadas con la memoria.
Aplicaciones en ciencia de materiales
La estructura química de this compound la hace adecuada para aplicaciones en ciencia de materiales . Sus derivados se pueden utilizar en la síntesis de nuevos materiales con propiedades electrónicas u ópticas específicas.
Sistemas de administración de genes
Las sales de piridinio derivadas de this compound se están explorando como vectores no virales para la administración de genes . Su capacidad para formar complejos con el ADN y facilitar su entrada en las células es crucial para las aplicaciones de terapia génica.
Potencial biológico de los derivados del indol
Aunque no está directamente relacionado con this compound, los derivados del indol comparten algunas similitudes estructurales y se ha informado que poseen un potencial biológico significativo, incluida la actividad anti-VIH . Esto sugiere que this compound podría modificarse para mejorar su actividad biológica.
Propiedades
IUPAC Name |
N-[(3-pyridin-4-ylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKAQGIOQIVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
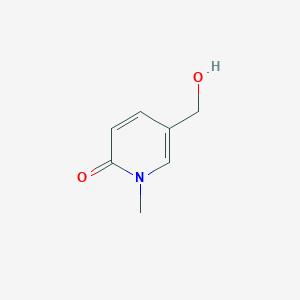
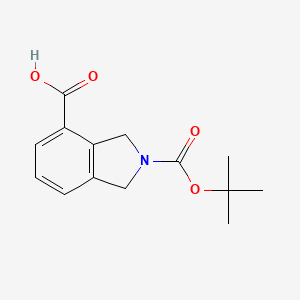
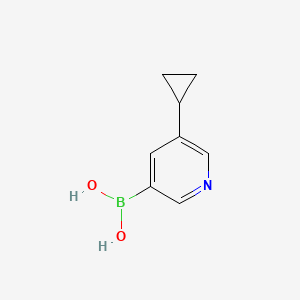
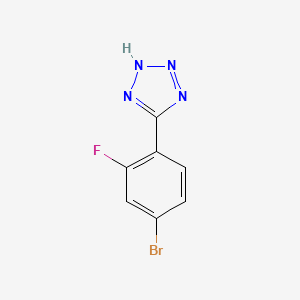
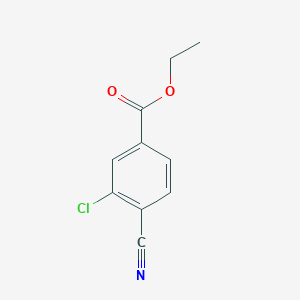

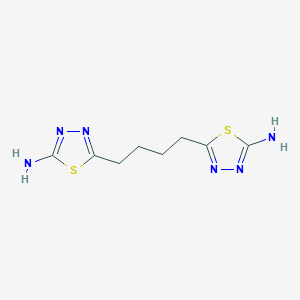
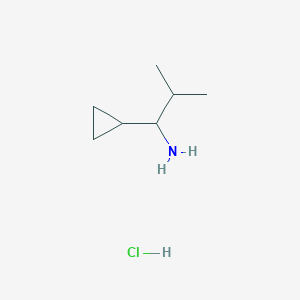

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

